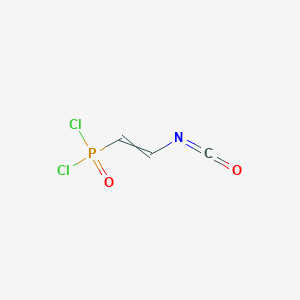
1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide is a chemical compound belonging to the benzisothiazolone family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide typically involves the reaction of 2-methoxybenzenesulfonamide with appropriate reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide include other benzisothiazolones and related derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique reactivity and applications compared to other similar compounds.
Properties
CAS No. |
38570-95-5 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-methoxy-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO4S/c1-13-9-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 |
InChI Key |
GAAODRILOUDQTB-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)



![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)








